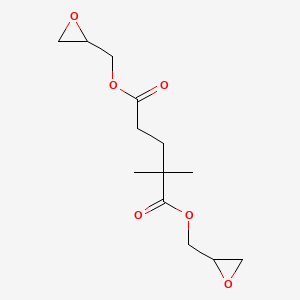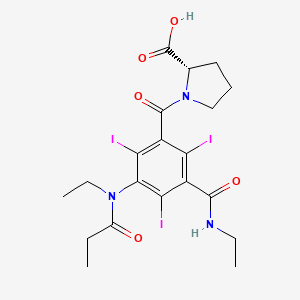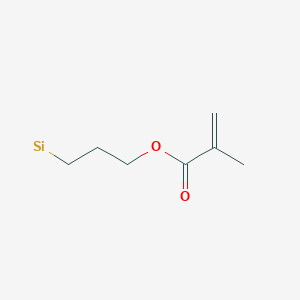
Methacryloxypropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacryloxypropylsilane, also known as 3-(methacryloyloxy)propyltrimethoxysilane, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. The compound has a unique structure that combines a methacrylate group with a silane group, allowing it to bond with both organic and inorganic materials.
Méthodes De Préparation
Methacryloxypropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of allyl methacrylate with a hydrosilane compound in the presence of a platinum catalyst. This reaction is carried out under controlled conditions to avoid gelation and ensure high yield . Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve efficient production.
Analyse Des Réactions Chimiques
Methacryloxypropylsilane undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers. Common reagents used in these reactions include water, acids, and free radical initiators.
Applications De Recherche Scientifique
Methacryloxypropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability
Mécanisme D'action
The mechanism of action of methacryloxypropylsilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacrylate group can polymerize to form a robust polymer network, while the silane group can hydrolyze and condense to form siloxane bonds. These interactions enhance the adhesion, durability, and stability of the materials it is applied to .
Comparaison Avec Des Composés Similaires
Methacryloxypropylsilane can be compared with other similar compounds such as:
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but with different alkoxy groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of a methacrylate group.
Aminopropyltriethoxysilane: Contains an amino group instead of a methacrylate group. This compound is unique due to its combination of methacrylate and silane functionalities, which provide both polymerization and coupling capabilities
Propriétés
Formule moléculaire |
C7H11O2Si |
|---|---|
Poids moléculaire |
155.25 g/mol |
InChI |
InChI=1S/C7H11O2Si/c1-6(2)7(8)9-4-3-5-10/h1,3-5H2,2H3 |
Clé InChI |
UNIYDALVXFPINL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCC[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)

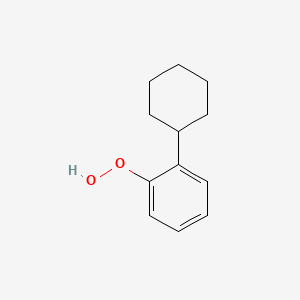
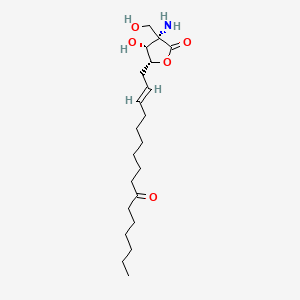
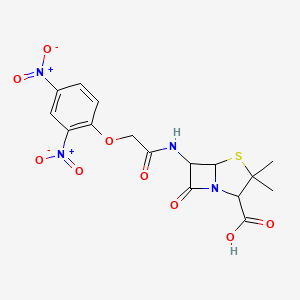
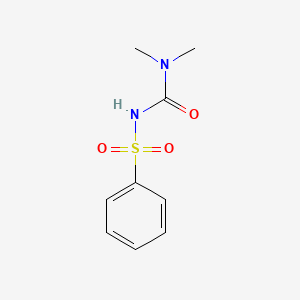
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

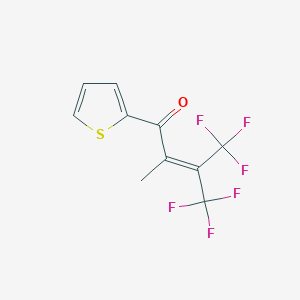
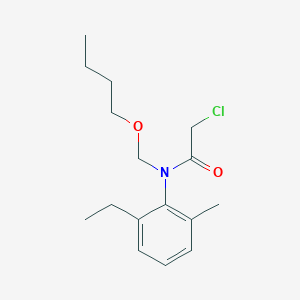
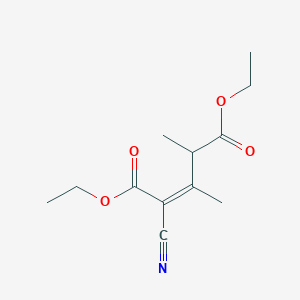
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
